AZD-4547

Vue d'ensemble

Description

AZD-4547 est un inhibiteur puissant et sélectif de la famille des tyrosine kinases du récepteur du facteur de croissance des fibroblastes. Il s'agit d'une petite molécule biodisponible par voie orale qui cible les récepteurs du facteur de croissance des fibroblastes 1, 2 et 3. L'axe de signalisation du facteur de croissance des fibroblastes est impliqué dans divers processus biologiques, notamment la réparation tissulaire, l'hématopoïèse, l'angiogenèse et le développement embryonnaire. La dérégulation de cette voie est associée à la tumorigenèse et à la chimiorésistance .

Applications De Recherche Scientifique

L'AZD-4547 a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier la voie de signalisation des récepteurs du facteur de croissance des fibroblastes et son rôle dans divers processus biologiques.

Biologie : Il est utilisé pour étudier le rôle des récepteurs du facteur de croissance des fibroblastes dans la croissance cellulaire, la différenciation et la survie.

Médecine : L'this compound est en cours d'investigation clinique pour le traitement des tumeurs dépendantes du récepteur du facteur de croissance des fibroblastes, notamment le cancer du poumon non à petites cellules, le cancer gastrique et le carcinome de l'endomètre

5. Mécanisme d'action

L'this compound exerce ses effets en inhibant l'activité des récepteurs du facteur de croissance des fibroblastes 1, 2 et 3. Lors de la liaison à ces récepteurs, il empêche leur autophosphorylation et l'activation subséquente des voies de signalisation en aval. Cette inhibition conduit à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules tumorales à dérégulation du récepteur du facteur de croissance des fibroblastes . Les cibles moléculaires et les voies impliquées comprennent la voie des protéines kinases activées en aval des mitogènes et la voie de la phosphoinositide 3-kinase .

Mécanisme D'action

Target of Action

AZD-4547 is a novel and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases . It primarily targets FGFR1, FGFR2, and FGFR3 . FGFRs play key roles in multiple biological processes including tissue repair, hematopoiesis, angiogenesis, and embryonic development . They are increasingly implicated in tumorigenesis and chemoresistance .

Mode of Action

This compound binds to and inhibits FGFR, which may result in the inhibition of FGFR-related signal transduction pathways . It inhibits recombinant FGFR kinase activity in vitro and suppresses FGFR signaling and growth in tumor cell lines with deregulated FGFR expression . In cells, AZD4547 potently inhibits autophosphorylation of FGFR1, 2, and 3 tyrosine kinases .

Biochemical Pathways

FGF ligand binding results in FGFR dimerization, followed by receptor autophosphorylation and activation of downstream signaling pathways . This compound attenuates the activation of FGFR1-FGFR substrate 2 (FRS-2), ERK/mitogen-activated protein kinase (MAPK), and AKT/mammalian target of rapamycin (AKT/mTOR) signalings .

Analyse Biochimique

Biochemical Properties

AZD-4547 plays a crucial role in inhibiting the activity of FGFR1, FGFR2, and FGFR3 tyrosine kinases. It binds to these receptors and prevents their autophosphorylation, which is essential for their activation . The compound has shown high selectivity for FGFR1, FGFR2, and FGFR3, with weaker inhibition of FGFR4 . By inhibiting these receptors, this compound disrupts the downstream signaling pathways that are critical for cell proliferation and survival .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It inhibits the proliferation of tumor cells with deregulated FGFR expression and induces apoptosis in these cells . The compound also affects cell signaling pathways, including the MAPK and PI3K/AKT pathways, which are involved in cell growth and survival . Additionally, this compound has been shown to influence gene expression and cellular metabolism by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFR1, FGFR2, and FGFR3, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of the receptors and the subsequent activation of downstream signaling pathways . The compound also induces apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Furthermore, this compound has been shown to inhibit the activation of transcription factors such as EGR1, ELK-1/SRF, AP-1, and NFκB, which play critical roles in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity in inhibiting FGFR signaling and tumor growth in preclinical models . Long-term studies have demonstrated that this compound can maintain its efficacy in reducing tumor size and inhibiting cell proliferation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At efficacious doses, the compound has shown potent antitumor activity without significant adverse effects . At higher doses, this compound may cause toxic effects, including weight loss and changes in blood parameters . The optimal dosage for achieving therapeutic effects while minimizing toxicity needs to be carefully determined through dose-escalation studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with FGFRs . The compound inhibits the phosphorylation of FGFRs, which in turn affects the downstream signaling pathways such as MAPK and PI3K/AKT . These pathways are crucial for cell proliferation, differentiation, and survival . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is likely to interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments where it exerts its inhibitory effects on FGFRs . The localization and accumulation of the compound may vary depending on the cell type and experimental conditions .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptors, FGFR1, FGFR2, and FGFR3 . The compound binds to these receptors at the cell membrane and inhibits their kinase activity . Additionally, this compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . The precise localization of the compound within the cells can influence its activity and function .

Méthodes De Préparation

La préparation de l'AZD-4547 implique plusieurs voies de synthèse et conditions de réaction. Une méthode comprend la préparation d'un premier intermédiaire, l'éthyl 2-cyano-5-(3,5-diméthoxyphényl)-3-oxopentanoate. Cet intermédiaire subit d'autres réactions pour former le composé final . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

L'AZD-4547 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Comparaison Avec Des Composés Similaires

L'AZD-4547 est unique par sa forte sélectivité pour les récepteurs du facteur de croissance des fibroblastes 1, 2 et 3, avec une activité minimale contre d'autres kinases telles que le récepteur du domaine d'insertion de la kinase. Cette sélectivité réduit le potentiel d'effets hors cible et améliore son efficacité thérapeutique . Des composés similaires comprennent :

BGJ398 : Un autre inhibiteur sélectif des récepteurs du facteur de croissance des fibroblastes, mais avec une structure chimique différente.

JNJ-42756493 : Un inhibiteur pan-récepteur du facteur de croissance des fibroblastes avec une activité contre les quatre isoformes du récepteur du facteur de croissance des fibroblastes.

Propriétés

IUPAC Name |

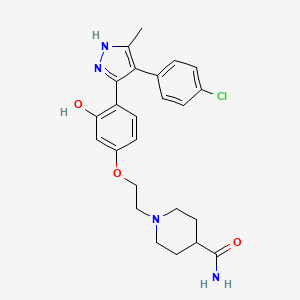

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-14,17-18,27H,5,8,15-16H2,1-4H3,(H2,28,29,30,32)/t17-,18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQMAABPASPXMW-HDICACEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145887 | |

| Record name | AZD-4547 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035270-39-3 | |

| Record name | AZD-4547 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035270393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-4547 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12247 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-4547 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[2-(3,5-Dimethoxyphenyl)ethyl]-2H-pyrazol-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABSK-091 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2167OG1EKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of AZD-4547?

A1: this compound functions as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase family, specifically targeting FGFR1, FGFR2, and FGFR3. [, ] By competitively binding to the ATP-binding site of these receptors, this compound blocks downstream signaling pathways involved in tumor cell growth and survival. []

Q2: Which cancers are particularly sensitive to this compound treatment?

A2: Preclinical studies have shown significant antitumor activity of this compound in cancers with dysregulated FGFR signaling. For instance, gastric cancers exhibiting FGFR2 gene amplification demonstrated pronounced sensitivity to this compound. [] Additionally, in vitro and in vivo models of imatinib-resistant gastrointestinal stromal tumors (GIST) with activated FGFR signaling pathways, but lacking secondary KIT mutations, showed remarkable responses to this compound treatment. []

Q3: How does this compound compare to other FGFR inhibitors in terms of selectivity?

A3: Unlike some earlier FGFR inhibitors that displayed activity against the kinase insert domain receptor (KDR), this compound exhibits enhanced selectivity for FGFR1, FGFR2, and FGFR3. This selectivity profile minimizes off-target effects related to KDR inhibition, as confirmed in preclinical studies. []

Q4: Has this compound shown efficacy in combination therapies?

A4: Research suggests potential benefits of combining this compound with other targeted therapies. For example, in non-small cell lung cancer (NSCLC) cell lines, combining this compound with a Mer tyrosine kinase inhibitor demonstrated superior inhibition of colony formation compared to either agent alone, highlighting the synergistic potential of targeting complementary signaling pathways. [] Similarly, in head and neck squamous cell carcinoma (HNSCC), combining this compound with a c-Met inhibitor (PF-02341066) significantly suppressed tumor growth in vitro, suggesting a promising strategy to disrupt tumor-stroma interactions. []

Q5: Are there any known resistance mechanisms to this compound?

A5: While this compound demonstrates potent antitumor activity in FGFR-dependent cancers, prolonged inhibition of specific signaling pathways can lead to the emergence of resistance. In the case of GIST, long-term treatment with imatinib, a KIT inhibitor, can induce clonal evolution and select for cancer cells with upregulated FGFR signaling, rendering them resistant to imatinib but sensitive to this compound. [] This highlights the dynamic nature of tumor evolution and the need for continuous monitoring and potentially adaptive therapeutic strategies.

Q6: Are there any insights into the structural features of this compound that contribute to its FGFR selectivity?

A7: Structural studies have provided insights into the binding modes of this compound within the ATP-binding pocket of different FGFR isoforms. These studies reveal diverse interactions and conformational changes that contribute to the compound's selectivity profile. [] For instance, the specific interactions of this compound within the hinge region and the DFG motif of FGFR kinases are crucial for its inhibitory activity. [] Further research exploring the structure-activity relationship of this compound and its analogs could aid in designing even more potent and selective FGFR inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

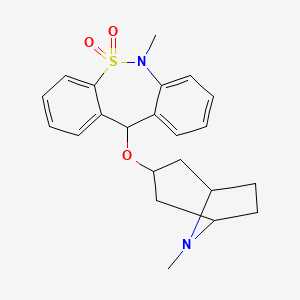

![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)

![N-[2-(1H-Indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide](/img/structure/B611942.png)